Methyl 3-amino-3-(3-methoxyphenyl)butanoate
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Overview
Description
Methyl 3-amino-3-(3-methoxyphenyl)butanoate is a chemical compound with the molecular formula C12H17NO3 It is known for its unique structure, which includes an amino group, a methoxyphenyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(3-methoxyphenyl)butanoate typically involves the reaction of 3-methoxybenzaldehyde with a suitable amine and esterifying agent. One common method includes the use of methyl 3-aminocrotonate as a starting material, which undergoes a series of reactions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(3-methoxyphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Methyl 3-amino-3-(3-methoxyphenyl)butanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(3-methoxyphenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-3-(4-methoxyphenyl)butanoate: Similar structure with a methoxy group at the 4-position.
Methyl 2-amino-3-butenoate: Contains an amino group and a butenoate ester but lacks the methoxyphenyl group.
Uniqueness
Methyl 3-amino-3-(3-methoxyphenyl)butanoate is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .
Biological Activity
Methyl 3-amino-3-(3-methoxyphenyl)butanoate, also known as this compound hydrochloride, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula C12H17NO2 and a molecular weight of approximately 219.27 g/mol. The structure features an amino group, an ester functional group, and a methoxy-substituted phenyl ring. This unique combination allows for various interactions with biological targets, making it a valuable compound in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. These interactions can modulate various biological pathways, leading to effects such as:
- Anti-inflammatory properties : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Analgesic effects : Research indicates that it may exert pain-relieving effects, making it a candidate for neuropathic pain management.
- Enzyme modulation : It acts as a substrate or inhibitor for certain enzymes, influencing metabolic pathways.
In Vivo and In Vitro Research Findings
- Antinociceptive Activity : A study demonstrated that this compound exhibited significant antinociceptive properties in rodent models of neuropathic pain. The compound was tested against chemotherapy-induced neuropathic pain models and showed efficacy without inducing motor deficits in subjects .
- Enzyme Interaction Studies : The compound has been employed to study enzyme-substrate interactions, particularly with GABA transporters. It has been shown to inhibit GABA uptake in vitro, indicating its potential role as a therapeutic agent for conditions involving GABAergic dysfunction.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, we can compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 3-amino-3-(4-methoxyphenyl)butanoate | Para-methoxy substitution | Moderate analgesic effects |
Ethyl 3-amino-3-(3-methoxyphenyl)butanoate | Ethyl group instead of methyl | Lower potency in enzyme inhibition |
Methyl 3-amino-3-(2-methoxyphenyl)butanoate | Ortho-methoxy substitution | Reduced anti-inflammatory activity |
This table highlights how variations in substitution patterns can significantly influence the biological activity of related compounds.
Therapeutic Potential
Recent studies have explored the therapeutic potential of this compound in various contexts:
- Neuropathic Pain Management : In preclinical models, the compound demonstrated significant pain relief without adverse effects on motor coordination, suggesting its viability as a treatment option for neuropathic pain .
- Anti-inflammatory Applications : Investigations into its anti-inflammatory properties revealed that it could inhibit the production of inflammatory mediators, providing insight into its potential use in treating inflammatory diseases.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 3-amino-3-(3-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H17NO3/c1-12(13,8-11(14)16-3)9-5-4-6-10(7-9)15-2/h4-7H,8,13H2,1-3H3 |
InChI Key |
CQIFDPSWHVAVGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)(C1=CC(=CC=C1)OC)N |
Origin of Product |
United States |
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